molecular formula C9H9NO2 B582972 N-Formyl-N-methylbenzamide CAS No. 141264-25-7

N-Formyl-N-methylbenzamide

Cat. No.: B582972
CAS No.: 141264-25-7
M. Wt: 163.176
InChI Key: RIDYSAUBERCXSL-UHFFFAOYSA-N
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Description

This molecule consists of a benzamide backbone (benzene ring linked to an amide group) with an N-formyl-N-methyl substitution. Such substitutions influence reactivity, solubility, and applications in organic synthesis or medicinal chemistry.

Properties

CAS No.

141264-25-7

Molecular Formula

C9H9NO2

Molecular Weight

163.176

IUPAC Name

N-formyl-N-methylbenzamide

InChI

InChI=1S/C9H9NO2/c1-10(7-11)9(12)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

RIDYSAUBERCXSL-UHFFFAOYSA-N

SMILES

CN(C=O)C(=O)C1=CC=CC=C1

Synonyms

Benzamide, N-formyl-N-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Contains a 3-methylbenzamide core with a bulky N-(2-hydroxy-1,1-dimethylethyl) group.
  • Key Feature : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property absent in N-Formyl-N-methylbenzamide due to its lack of hydroxyl coordination sites .
DEET (N,N-diethyl-3-methylbenzamide) ()
  • Structure : N,N-diethyl and 3-methyl substitutions.
  • Key Feature : Lipophilic diethyl groups enhance skin penetration and insect repellency.
  • Applications : Topical insect repellent with rapid biodistribution. Unlike DEET, this compound’s formyl group may reduce lipophilicity, limiting dermal absorption .
4-Bromo-N-(2-nitrophenyl)benzamide ()
  • Structure : Bromine and nitro substituents on the benzene and aniline rings.
  • Key Feature: Electron-withdrawing groups (Br, NO₂) stabilize the amide bond, increasing thermal stability. This compound’s formyl group may similarly stabilize the amide but introduce competing reactivity .

Functional Group Impact on Physicochemical Properties

Compound Key Substituents Boiling/Melting Point Solubility Reactivity Highlights
This compound N-formyl, N-methyl Not reported Moderate polarity Electrophilic formyl group
DEET () N,N-diethyl, 3-methyl 111°C (melting) Lipophilic Rapid skin penetration
3-Chloro-N-phenylbenzamide () 3-Cl, N-phenyl 231.67 g/mol (Mr) Low aqueous solubility Stabilized amide bond

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